molecular formula C18H13N5O B12172193 N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide

N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide

Cat. No.: B12172193
M. Wt: 315.3 g/mol
InChI Key: QYYNREVFPLFEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide is a heterocyclic compound that features a benzimidazole core linked to pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide typically involves the condensation of 2-(pyridin-4-yl)-1H-benzimidazole with pyridine-4-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide is unique due to its specific arrangement of pyridine and benzimidazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H13N5O

Molecular Weight

315.3 g/mol

IUPAC Name

N-(2-pyridin-4-yl-3H-benzimidazol-5-yl)pyridine-4-carboxamide

InChI

InChI=1S/C18H13N5O/c24-18(13-5-9-20-10-6-13)21-14-1-2-15-16(11-14)23-17(22-15)12-3-7-19-8-4-12/h1-11H,(H,21,24)(H,22,23)

InChI Key

QYYNREVFPLFEJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC=NC=C3)NC(=N2)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.